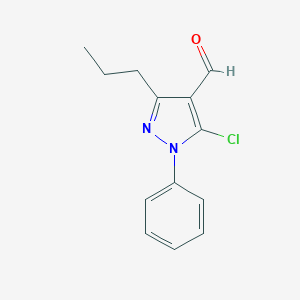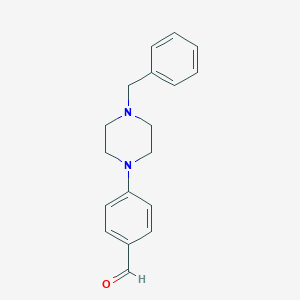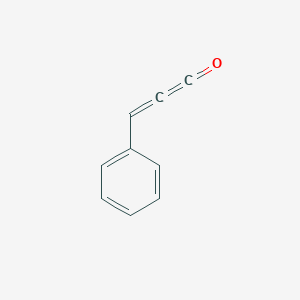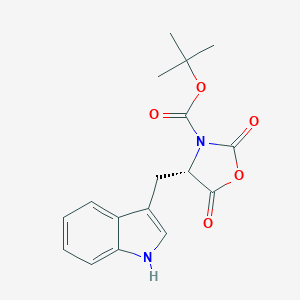
Boc-Trp-N-carboxyanhydride
Overview
Description
Boc-Trp-N-carboxyanhydride, also known as Nalpha-Boc-L-tryptophan Nalpha-carboxy anhydride, is a derivative of the amino acid tryptophan. This compound is widely used in peptide synthesis due to its ability to form stable intermediates. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H18N2O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Trp-N-carboxyanhydride can be synthesized from Boc-protected tryptophan. The reaction typically involves the use of a reagent such as triphosgene or n-propylphosphonic anhydride to facilitate the formation of the N-carboxyanhydride ring . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reagents and conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp-N-carboxyanhydride undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form polypeptides.
Substitution: It can undergo nucleophilic substitution reactions.
Hydrolysis: It can be hydrolyzed to form Boc-protected tryptophan.
Common Reagents and Conditions
Polymerization: Catalysts such as tin(II) octoate are commonly used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Polymerization: Polypeptides with specific sequences.
Substitution: Substituted Boc-protected tryptophan derivatives.
Hydrolysis: Boc-protected tryptophan.
Scientific Research Applications
Boc-Trp-N-carboxyanhydride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs.
Industry: It is employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Boc-Trp-N-carboxyanhydride involves the formation of a reactive intermediate that can undergo polymerization or substitution reactions. The compound targets specific amino acid residues in peptides, facilitating the formation of peptide bonds. This process is crucial in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-N-carboxyanhydride: A derivative of glycine used in peptide synthesis.
Boc-Ala-N-carboxyanhydride: A derivative of alanine used in similar applications.
Boc-Phe-N-carboxyanhydride: A derivative of phenylalanine used in peptide synthesis.
Uniqueness
Boc-Trp-N-carboxyanhydride is unique due to its tryptophan moiety, which imparts specific properties to the peptides synthesized from it. The indole ring in tryptophan provides additional stability and reactivity, making this compound a valuable compound in peptide synthesis .
Properties
IUPAC Name |
tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583404 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175837-77-1 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


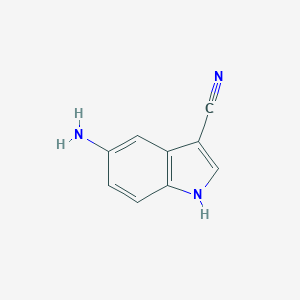



![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
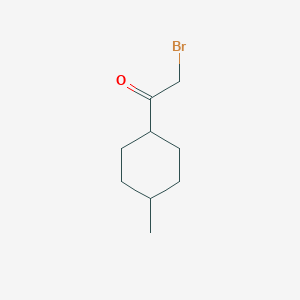
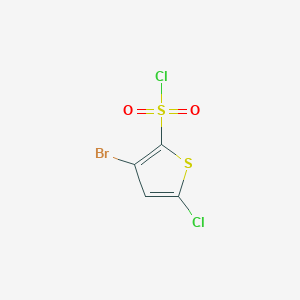

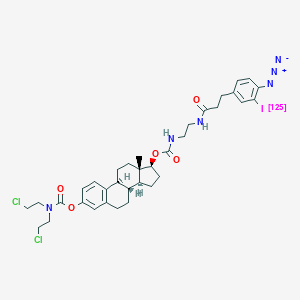

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)
